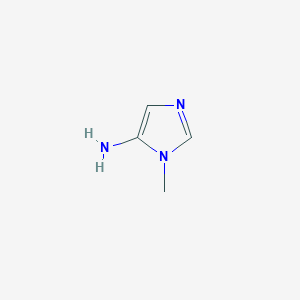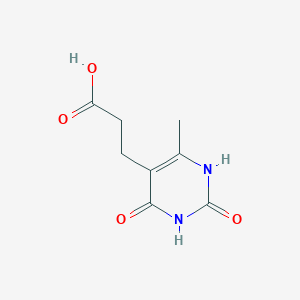
1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
Overview
Description
1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is an organic compound with the molecular formula C10H9NO It is a derivative of indene, featuring a hydroxyl group at the first position and a nitrile group at the fifth position
Preparation Methods
The synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with indene, which undergoes a series of reactions to introduce the hydroxyl and nitrile groups.
Reaction Conditions: The hydroxylation of indene can be achieved using oxidizing agents such as hydrogen peroxide or peracids. The nitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production: On an industrial scale, the synthesis may involve catalytic processes to enhance yield and selectivity. The use of continuous flow reactors can also improve the efficiency of the synthesis.
Chemical Reactions Analysis
1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium cyanide). Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Scientific Research Applications
1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play crucial roles in binding to these targets, influencing the compound’s biological activity. For example, the nitrile group can form hydrogen bonds with amino acid residues in enzyme active sites, while the hydroxyl group can participate in nucleophilic or electrophilic reactions.
Comparison with Similar Compounds
1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile can be compared with other indene derivatives:
1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile:
2,3-Dihydro-1H-indene-5-carbonitrile: Lacking the hydroxyl group, this compound has different chemical properties and reactivity.
1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: The position of the nitrile group is different, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJWSNVCZKWXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561190 | |
| Record name | 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125114-88-7 | |
| Record name | 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















